molecular formula C10H19N3O B11731714 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

Cat. No.: B11731714
M. Wt: 197.28 g/mol
InChI Key: QVFQNIVJCUECDH-UHFFFAOYSA-N
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Description

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate butanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is unique due to its specific structure, which combines a pyrazole ring with a butanol moiety. This combination allows for unique interactions and applications that may not be possible with other pyrazole derivatives .

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

4-[(1,5-dimethylpyrazol-4-yl)methylamino]butan-1-ol

InChI

InChI=1S/C10H19N3O/c1-9-10(8-12-13(9)2)7-11-5-3-4-6-14/h8,11,14H,3-7H2,1-2H3

InChI Key

QVFQNIVJCUECDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCCCCO

Origin of Product

United States

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